molecular formula C7H7BrClN B12463722 2-bromo-3-chloro-N-methylaniline

2-bromo-3-chloro-N-methylaniline

Cat. No.: B12463722
M. Wt: 220.49 g/mol
InChI Key: UTZZILXFEZHREY-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-N-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the aniline structure. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-chloro-N-methylaniline can be achieved through several methods. One common approach involves the halogenation of N-methylaniline. The process typically includes:

    Nitration: The nitration of N-methylaniline to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amine.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Bromo-3-chloro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-3-chloro-N-methylaniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. The pathways involved in its action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-N-methylaniline is unique due to the specific combination of bromine, chlorine, and a methyl group attached to the aniline structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-bromo-3-chloro-N-methylaniline

InChI

InChI=1S/C7H7BrClN/c1-10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3

InChI Key

UTZZILXFEZHREY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)Br

Origin of Product

United States

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